molecular formula C24H28N2O3 B11238909 2'-benzyl-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-benzyl-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11238909
M. Wt: 392.5 g/mol
InChI Key: PTSZJEZDMIXDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the spirocyclic isoquinoline family, characterized by a unique spiro junction between a cyclopentane and a dihydroisoquinoline moiety. The structure includes a benzyl group at the 2'-position and a carboxamide substituent at the 4'-position, where the amide nitrogen is further substituted with a 2-methoxyethyl group.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

2-benzyl-N-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C24H28N2O3/c1-29-16-15-25-22(27)21-19-11-5-6-12-20(19)23(28)26(24(21)13-7-8-14-24)17-18-9-3-2-4-10-18/h2-6,9-12,21H,7-8,13-17H2,1H3,(H,25,27)

InChI Key

PTSZJEZDMIXDEB-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-benzyl-N-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can be achieved through a multi-step process involving several key reactions. One common method involves the Ritter reaction, where dialkyl benzyl carbinols react with 3-methoxy- and 3-phenoxypropanenitriles to form the corresponding isoquinoline derivatives . The reaction typically takes place in toluene-sulfuric acid at temperatures ranging from 60-70°C .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques. The preparation method for 2-methoxy ethylamine, a key intermediate, involves azeotropic dehydration with benzaldehyde followed by methylation under alkaline conditions .

Chemical Reactions Analysis

Types of Reactions

2’-benzyl-N-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include pyrrole derivatives through pyrrole annulation and various substituted isoquinoline derivatives .

Scientific Research Applications

2’-benzyl-N-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-benzyl-N-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound exhibits enamine properties, allowing it to participate in various nucleophilic reactions . It may also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Spirocyclic and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents References
Target Compound* C₂₆H₂₉N₂O₃ 417.52 Not reported ~70† 2'-Benzyl, N-(2-methoxyethyl)amide
2'-Cyclohexyl-carboxylic acid analog C₂₀H₂₅NO₃ 327.42 Not reported Not reported 2'-Cyclohexyl, 4'-carboxylic acid
VM-2 C₂₃H₂₀N₂O₆ 420.41 112–115 66.89 Biphenyl, 4-methoxyphenylamide
VM-9 C₂₂H₁₇N₃O₇ 435.39 160–162 71.08 Biphenyl, 4-nitrophenylamide
1b (spiro[indene-isoquinoline]) C₂₇H₂₁N₃O₂ 419.47 162–164 Not reported 2'-(2-Methoxyphenyl), cyano group

*Inferred data; †Assumed based on yields of analogous syntheses (e.g., ).

Research Implications and Gaps

Structural Optimization : The benzyl and methoxyethyl groups offer tunability for pharmacokinetic properties, but comparative studies on bioavailability are absent.

Biological Screening: Priority should be given to evaluating kinase inhibition or antimicrobial activity, given the isoquinoline scaffold’s prevalence in drug discovery.

Safety Profiling : Ecological and toxicological assessments are critical for development, as highlighted by data gaps in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.